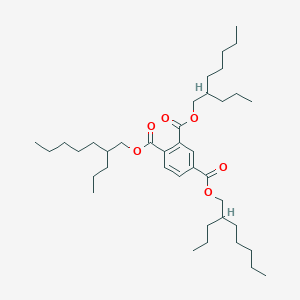
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C39H66O6. It is an ester derived from benzene-1,2,4-tricarboxylic acid and 2-propylheptyl alcohol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .
準備方法
The synthesis of tris(2-propylheptyl) benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid (also known as trimellitic acid) with 2-propylheptyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
化学反応の分析
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield benzene-1,2,4-tricarboxylic acid and 2-propylheptyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
科学的研究の応用
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate has several applications in scientific research and industry:
Plasticizer: It is widely used as a plasticizer in the production of flexible PVC products, such as cables, films, and sheets.
Polymer Additive: It is used as an additive in various polymer formulations to enhance flexibility and durability.
作用機序
As a plasticizer, tris(2-propylheptyl) benzene-1,2,4-tricarboxylate works by embedding itself between the polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and pliable material. The molecular targets are the polymer chains, and the pathways involved include the physical interaction between the plasticizer molecules and the polymer chains .
類似化合物との比較
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate is similar to other plasticizers, such as:
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate:
Tris(isononyl) benzene-1,2,4-tricarboxylate: Known for its low volatility and high efficiency as a plasticizer.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications but different chemical structure.
This compound is unique due to its specific alkyl chain structure, which provides a balance between flexibility and durability, making it suitable for a wide range of applications .
特性
CAS番号 |
169953-03-1 |
|---|---|
分子式 |
C39H66O6 |
分子量 |
630.9 g/mol |
IUPAC名 |
tris(2-propylheptyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C39H66O6/c1-7-13-16-22-31(19-10-4)28-43-37(40)34-25-26-35(38(41)44-29-32(20-11-5)23-17-14-8-2)36(27-34)39(42)45-30-33(21-12-6)24-18-15-9-3/h25-27,31-33H,7-24,28-30H2,1-6H3 |
InChIキー |
XSPFHYWHNOLVEN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CCC)CCCCC)C(=O)OCC(CCC)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



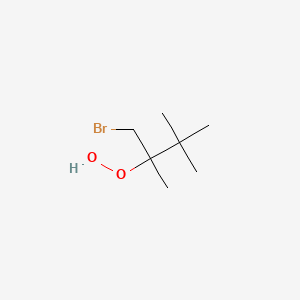
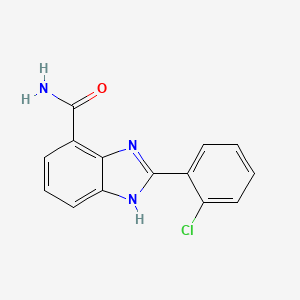
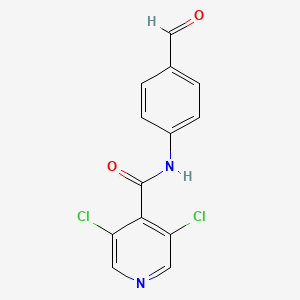
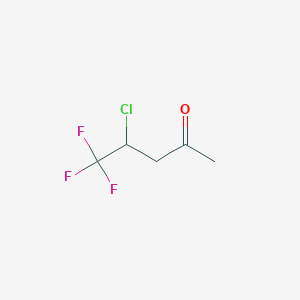
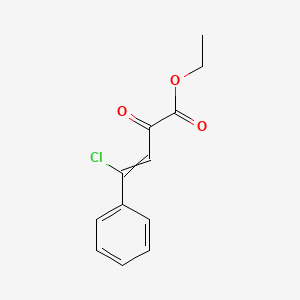
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)

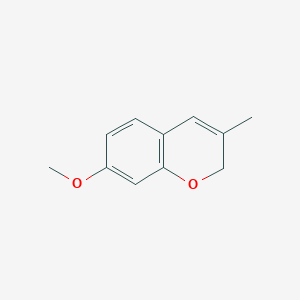
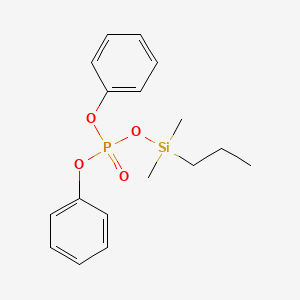
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
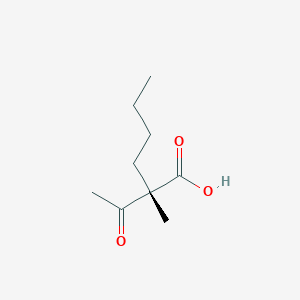
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
